Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is a chiral compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. Common synthetic routes include:
Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Amidation: Introducing the phenylethylamino group through amidation reactions involving butanoic acid derivatives and phenylethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The phenylethylamino group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, 2-phenylethyl ester: Similar structure but lacks the amino group.
Butanoic acid, 2-methyl-, methyl ester: Similar ester group but lacks the phenylethylamino group.
Butanoic acid, 2,2-dimethyl-, methyl ester: Different substitution pattern on the butanoic acid backbone.
Uniqueness
Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is unique due to the presence of both the phenylethylamino group and the chiral center, which confer distinct chemical and biological properties. This combination of functional groups and stereochemistry makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65768-17-4 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl (2S)-2-[[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-12(13(15)16-3)14-10(2)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1 |
InChI Key |
KWPWOWNUGHMEDM-JQWIXIFHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.